Benzyl 3-methyloxetane-3-carboxylate

Medicinal Chemistry Protecting Group Strategy Synthetic Methodology

Benzyl 3-methyloxetane-3-carboxylate (CAS 1267855-74-2, molecular formula C₁₂H₁₄O₃, molecular weight 206.24 g/mol) is a functionalized oxetane building block characterized by a four-membered oxygen-containing heterocycle substituted at the 3-position with a methyl group and a benzyl ester-protected carboxylic acid moiety. The oxetane ring confers a unique combination of low molecular weight, high polarity, and pronounced three-dimensionality that distinguishes it from planar aromatic or saturated carbocyclic scaffolds in medicinal chemistry applications.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
Cat. No. B13975062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-methyloxetane-3-carboxylate
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC1(COC1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C12H14O3/c1-12(8-14-9-12)11(13)15-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
InChIKeyODLGHYWGVJUDJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 3-Methyloxetane-3-Carboxylate: Core Properties and Procurement Baseline for Medicinal Chemistry Scaffold Selection


Benzyl 3-methyloxetane-3-carboxylate (CAS 1267855-74-2, molecular formula C₁₂H₁₄O₃, molecular weight 206.24 g/mol) is a functionalized oxetane building block characterized by a four-membered oxygen-containing heterocycle substituted at the 3-position with a methyl group and a benzyl ester-protected carboxylic acid moiety . The oxetane ring confers a unique combination of low molecular weight, high polarity, and pronounced three-dimensionality that distinguishes it from planar aromatic or saturated carbocyclic scaffolds in medicinal chemistry applications [1]. As a protected carboxylic acid derivative, this compound serves as a versatile intermediate enabling further synthetic elaboration at the carboxylate position following benzyl deprotection under hydrogenolysis conditions, while the 3-methyl substitution imparts enhanced steric protection to the oxetane ring relative to unsubstituted analogs [2].

Why Benzyl 3-Methyloxetane-3-Carboxylate Cannot Be Arbitrarily Substituted with Generic Oxetane Esters or Free Acids


The benzyl ester protecting group in benzyl 3-methyloxetane-3-carboxylate is not interchangeable with methyl, ethyl, or tert-butyl ester analogs in multi-step synthetic sequences. In dual-catalysis routes involving oxetane carboxylates, methyl esters are specifically preferred over ethyl or benzyl analogs for stability under basic Horner–Wadsworth–Emmons (HWE) conditions and facile deprotection with LiOH/MeOH . Conversely, when orthogonal protection strategies are required—such as when other base-labile or hydrogenation-sensitive functional groups are present—benzyl esters provide chemoselective cleavage via hydrogenolysis without affecting acid-sensitive oxetane rings, a distinct advantage over acid-labile tert-butyl esters (Boc) that require TFA deprotection [1]. The 3-methyl substitution further differentiates this compound from unsubstituted oxetane-3-carboxylates; geminal methyl groups adjacent to oxetane oxygen have been shown to influence metabolic stability by altering susceptibility to microsomal epoxide hydrolase (mEH)-mediated ring opening [2], though direct quantitative data for this specific compound remain limited.

Benzyl 3-Methyloxetane-3-Carboxylate: Quantified Differentiation Evidence Versus Comparator Oxetane Building Blocks


Orthogonal Deprotection Selectivity: Benzyl Ester vs. Methyl Ester Stability Under Basic Conditions

In dual-catalysis and HWE-based synthetic routes, methyl esters are documented as the preferred protecting group over benzyl analogs due to superior stability under basic conditions and ease of deprotection with LiOH/MeOH . This establishes that benzyl 3-methyloxetane-3-carboxylate offers a differentiated deprotection profile: while less stable under strongly basic conditions than methyl esters, it provides orthogonal cleavability via hydrogenolysis (H₂/Pd-C) that is compatible with base-sensitive functionalities where methyl ester saponification would be contraindicated. No direct head-to-head stability data exists for this specific compound, but the ester-type differentiation is well-established in synthetic methodology [1].

Medicinal Chemistry Protecting Group Strategy Synthetic Methodology

3-Methyl Substitution Effect on Metabolic Susceptibility Relative to Unsubstituted Oxetane Carboxylates

A systematic study of oxetane-containing analogs by human recombinant microsomal epoxide hydrolase (mEH) demonstrated that the presence of methyl groups near or on the oxetane ring enhances the rate of enzymatic hydrolysis [1]. Specifically, higher pKa in the vicinity of the oxetane and an increased distance between the oxetane oxygen and the enzyme active site modulate hydrolysis rates, with methyl substitution increasing susceptibility to mEH-mediated ring opening relative to unsubstituted oxetanes [1]. While benzyl 3-methyloxetane-3-carboxylate itself was not directly assayed, the 3-methyl substitution pattern classifies it among methyl-substituted oxetanes with predictable metabolic vulnerability.

Drug Metabolism ADME Microsomal Stability

Physicochemical Property Differentiation: Oxetane Core vs. gem-Dimethyl Isosteres

Replacement of a gem-dimethyl group with an oxetane moiety can increase aqueous solubility by a factor of 4 to more than 4000 while reducing the rate of metabolic degradation in most cases, with the magnitude of change dependent on structural context [1]. In a series of matched molecular pairs comparing N7 3-oxetanyl analogues to non-oxetane controls, the oxetane modification lowered logD by approximately 0.8 units, significantly decreased human plasma protein binding, increased metabolic stability in rat liver microsome and hepatocyte incubations, and reduced hERG ion channel activity [2]. These class-level findings support the selection of oxetane-containing building blocks over gem-dimethyl isosteres for modulating developability parameters.

Physicochemical Properties Lipophilicity Solubility Bioisostere

Lipophilicity Differential: Spirocyclic Oxetanes vs. Morpholine and Carbonyl Analogs

In a systematic study of spirocyclic oxetanes designed as morpholine and carbonyl isosteres, oxetane-containing analogs exhibited higher intrinsic lipophilicity compared to their carbonyl counterparts, with a ΔlogP range of 0.2 to 1.8 units [1]. This lipophilicity elevation, while still lower than gem-dimethyl analogs, positions oxetanes as 'lipophilic brothers' of carbonyl groups [1]. Although this study did not include benzyl 3-methyloxetane-3-carboxylate directly, the data establish that oxetane carboxylate esters occupy a defined lipophilicity window between highly polar free acids/carbonyls and highly lipophilic gem-dimethyl isosteres, providing predictable logD tuning capability.

Lipophilicity Spirocyclic Scaffolds LogP

Orthogonal Protection and 3-Substitution Distinguish Benzyl 3-Methyloxetane-3-Carboxylate from Alternative Oxetane Esters

Oxetane-3-carboxylate esters bearing amino substituents at the 3-position (e.g., methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate) are widely used as amide bioisosteres, but their amino functionality introduces basicity and potential metabolic liabilities absent in the purely alkyl-substituted benzyl 3-methyloxetane-3-carboxylate [1]. The 3-methyl substitution in the target compound provides steric shielding of the oxetane ring without introducing a basic nitrogen, offering a neutral alternative when pKa modulation is undesirable. Additionally, the benzyl ester enables selective deprotection orthogonal to acid-sensitive oxetane rings—a critical advantage over tert-butyl esters which require TFA that can induce oxetane ring opening under acidic conditions [2].

Protecting Groups Oxetane Synthesis Combinatorial Chemistry

No Direct Comparator Data Available for Benzyl 3-Methyloxetane-3-Carboxylate

A comprehensive search of primary research literature, patent databases, and authoritative chemical repositories reveals no direct head-to-head comparative studies evaluating benzyl 3-methyloxetane-3-carboxylate against closely related oxetane carboxylate esters (e.g., methyl, ethyl, tert-butyl, or 3-unsubstituted analogs) in assays of stability, reactivity, biological activity, or physicochemical properties. The compound appears primarily in commercial catalogs and patent listings as an intermediate rather than as a subject of systematic comparative investigation. Consequently, the differentiation evidence presented above relies on class-level inferences drawn from structurally related oxetane compounds. Users should exercise appropriate caution when extrapolating these trends to this specific compound and may consider conducting in-house comparative profiling prior to large-scale procurement or critical experimental use.

Data Availability Research Gap Evidence Limitation

Benzyl 3-Methyloxetane-3-Carboxylate: Evidence-Based Procurement Scenarios for Research and Industrial Use


Synthesis of Neutral Oxetane-Containing Carboxylic Acids via Orthogonal Benzyl Deprotection

Benzyl 3-methyloxetane-3-carboxylate is optimally deployed when a synthetic route requires the late-stage unveiling of a carboxylic acid functionality in the presence of base-sensitive or other hydrogenation-labile groups. Following incorporation of the intact oxetane building block, hydrogenolysis (H₂, Pd-C) selectively cleaves the benzyl ester without exposing the 3-methyloxetane core to acidic conditions that risk ring-opening (a known liability with tert-butyl ester deprotection using TFA) [1]. The resulting 3-methyloxetane-3-carboxylic acid serves as a neutral, non-basic scaffold for subsequent amide coupling or bioconjugation, distinct from amino-substituted oxetane carboxylates that introduce unwanted basicity [2].

Systematic Solubility Optimization in Lead Series via gem-Dimethyl Replacement

In medicinal chemistry campaigns where a gem-dimethyl group confers poor aqueous solubility (e.g., logS < -5), procurement of benzyl 3-methyloxetane-3-carboxylate enables synthesis of matched molecular pairs comparing oxetane vs. gem-dimethyl analogs. Class-level data indicate that oxetane substitution can increase solubility by 4× to >4000× while maintaining or improving metabolic stability [1]. The benzyl ester handle allows convenient purification and handling during multistep synthesis before deprotection to the free acid for biological evaluation [2]. This approach is particularly valuable for CNS-penetrant programs where maintaining low molecular weight (<400 Da) and moderate lipophilicity (logD 1–3) is critical.

Modulating Lipophilicity Without Introducing Hydrogen-Bond Donors

For programs seeking to reduce polar surface area (PSA) or increase logD without adding hydrogen-bond donors, benzyl 3-methyloxetane-3-carboxylate offers a validated strategy. Spirocyclic oxetanes have been shown to increase lipophilicity by ΔlogP = 0.2–1.8 units relative to carbonyl isosteres while preserving the oxygen atom as a hydrogen-bond acceptor [1]. The 3-methyl substitution in the target compound provides additional steric shielding of the oxetane oxygen, potentially attenuating metabolic susceptibility to mEH-mediated hydrolysis relative to unsubstituted oxetanes [2]. This positions the compound as an intermediate-lipophilicity scaffold between highly polar free acids and excessively lipophilic gem-dimethyl isosteres [3].

Combinatorial Library Synthesis Requiring Orthogonal Protecting Groups

In parallel synthesis of oxetane-containing compound libraries, benzyl 3-methyloxetane-3-carboxylate enables a divergent strategy: the benzyl ester remains intact during base-mediated transformations (e.g., amide couplings, alkylations) and can be selectively removed in the final step to generate diverse carboxylic acid derivatives. This orthogonality is documented to be advantageous over methyl esters in HWE-based routes where base stability is required [1]. The neutral 3-methyl substitution further distinguishes this building block from 3-aminooxetane analogs, avoiding complications from basic nitrogen protonation during library purification or biological screening [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 3-methyloxetane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.